2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
2’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of a methoxy group and a methyl group attached to the biphenyl structure, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is commonly used to form the biphenyl core.
Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methanol or other methoxy sources.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: 2’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’-Methoxy-2-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
2’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure but lacks the aldehyde group.
2-Methoxy-4’-methyl-1,1’-biphenyl: Another isomer with different substitution patterns.
Uniqueness: 2’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups, which confer distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-11-9-12(10-16)7-8-13(11)14-5-3-4-6-15(14)17-2/h3-10H,1-2H3 |
InChI Key |
OOVZAKJSXRZMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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